N-(2-chloro-4-methylphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a fused bicyclic core with a triazole ring and a pyrazine moiety. The structure includes a phenoxy substituent at position 8, a 3-oxo group, and an acetamide side chain linked to a 2-chloro-4-methylphenyl group.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-13-7-8-16(15(21)11-13)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)29-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGQASNXCRGUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-chloro-4-methylphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolo[4,3-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrazine carboxylic acids under reflux conditions.
Introduction of the phenoxy group: This step involves the nucleophilic substitution reaction where the phenoxy group is introduced using phenol and a suitable leaving group.
Attachment of the chloro-methylphenyl moiety: This is typically done through a Friedel-Crafts acylation reaction using 2-chloro-4-methylbenzoyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
N-(2-chloro-4-methylphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Research indicates that compounds containing triazole moieties often exhibit significant biological activities including:
Antimicrobial Properties
N-(2-chloro-4-methylphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .
Anticancer Activity
Compounds with similar structural frameworks have been investigated for anticancer properties. For instance, derivatives of triazoles have been reported to inhibit tumor growth in various cancer cell lines. The specific compound under discussion may share these properties due to its structural analogies .
Anti-inflammatory Effects
Triazole derivatives are also noted for their anti-inflammatory effects. The presence of specific functional groups in this compound could enhance its efficacy in reducing inflammation .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole-based compounds:
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves the inhibition of specific molecular targets such as kinases. It binds to the active site of these enzymes, preventing their activity and thereby inhibiting the proliferation of cancer cells . Additionally, it may interact with other cellular pathways involved in inflammation and pain, contributing to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide () Structural Differences: Replaces the phenoxy group at position 8 with a (4-chlorobenzyl)sulfanyl moiety and modifies the acetamide’s phenyl substituent to 2,5-dimethylphenyl. Impact: The sulfanyl group enhances lipophilicity (logP ~3.2 vs. Activity: Sulfanyl derivatives often exhibit stronger enzyme inhibition due to thiol-mediated binding .
N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide () Structural Differences: Features an 8-amino group and conjugates the phenoxy-acetamide side chain with a bulky antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide). Impact: The antioxidant moiety may confer dual functionality (e.g., ROS scavenging alongside primary activity). Synthesis Yield: Lower yield (51% vs. typical 60–70% for simpler analogs) due to steric challenges .
Benzodiazepine-Fused Analogue ()
- 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide
Pharmacological and Physicochemical Comparison
Key Research Findings
- Substituent Effects: Phenoxy groups enhance solubility but reduce metabolic stability compared to sulfanyl or alkyl substituents . Bulky side chains (e.g., antioxidant in ) improve target engagement but complicate synthesis .
- Therapeutic Potential: Benzodiazepine-fused analogs () demonstrate clinical relevance in oncology, suggesting the target compound’s scaffold is modifiable for diverse applications .
Biological Activity
N-(2-chloro-4-methylphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₆ClN₃O₃
This compound features a triazole ring which is known for its diverse biological activities. The presence of the chloro and phenoxy groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines. In vitro assays indicated IC50 values in the low micromolar range (e.g., IC50 of 3.16 μM against MCF-7 cells) suggesting potent activity against breast cancer cells .
- Mechanism of Action : The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Strains : Studies have shown effectiveness against common pathogenic bacteria including Escherichia coli and Staphylococcus aureus, indicating a broad-spectrum antimicrobial action .
- Synergistic Effects : When combined with other antimicrobial agents, there were observed synergistic effects that enhanced overall efficacy against resistant strains .
Case Study 1: Anticancer Efficacy
A study by Evren et al. (2019) explored the anticancer potential of similar thiazole derivatives against A549 human lung adenocarcinoma cells. The findings indicated that modifications in the chemical structure significantly influenced biological activity, highlighting the importance of substituents like chloro and methyl groups in enhancing cytotoxicity .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, compounds with structural similarities to N-(2-chloro-4-methylphenyl)-2-{3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide were tested against various bacterial strains. The results demonstrated a notable reduction in bacterial growth rates, suggesting potential applications in treating bacterial infections .
Q & A
Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of structurally related triazolopyrazine derivatives often involves multi-step processes. For example:
- Substitution and Reduction : A nitrobenzene intermediate can be synthesized via substitution (e.g., using 3-chloro-4-fluoronitrobenzene and phenoxy derivatives under alkaline conditions), followed by iron powder reduction in acidic media to yield an aniline precursor .
- Condensation Reactions : Chloroacetyl chloride is used to functionalize amine intermediates (e.g., reacting with 2-amino-thiazoles in dioxane with triethylamine as a base) .
- Cyclization Strategies : Mannich reactions or nucleophilic aromatic substitutions are employed for triazole ring closure, as seen in pyrazolo[4,3-d]pyrimidine derivatives .
- Key Variables : Reaction temperature (20–25°C for stability), solvent choice (dioxane for solubility), and catalyst (e.g., triethylamine for deprotonation) critically impact yields.
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and intermolecular interactions (e.g., N–H···O hydrogen bonds) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 527.8 for a related bromophenyl-oxadiazole analog) .
Q. Which analytical techniques are used to assess purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is standard for purity assessment (>95% purity criteria) .
- TGA/DSC : Thermal gravimetric analysis evaluates decomposition points (e.g., stability up to 150°C for phenoxyacetamide derivatives) .
- pH Stability Studies : Incubation in buffers (pH 3–9) with LC-MS monitoring identifies hydrolytic degradation pathways (e.g., amide bond cleavage under acidic conditions) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis yields and reproducibility?
- Methodological Answer :
- Factorial Design : Vary factors like temperature (20–60°C), solvent ratio (dioxane:HO), and catalyst concentration to identify optimal conditions .
- Response Surface Modeling : Predicts yield maxima; e.g., a quadratic model for diphenyldiazomethane synthesis achieved 85% yield at 45°C and 1:1.5 reagent ratio .
- Statistical Validation : Use ANOVA to confirm significance (p < 0.05) and residual plots to check model adequacy .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number (e.g., HeLa vs. HEK293) and solvent (DMSO concentration ≤0.1%) .
- Dose-Response Curves : Use IC values (e.g., 10–50 μM ranges) to compare potency across studies .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (target phosphorylation) alongside enzymatic assays .
Q. What computational methods predict structure-activity relationships (SAR)?
- Methodological Answer :
- Docking Simulations : AutoDock Vina models ligand binding to targets (e.g., ATP-binding pockets in kinases) using PubChem 3D conformers .
- QSAR Models : Hammett constants (σ) correlate electron-withdrawing groups (e.g., Cl, CF) with enhanced bioactivity .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
Q. What challenges arise in regioselective functionalization of the triazolopyrazine core?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive amines during halogenation .
- Catalyst Screening : Pd(OAc)/Xantphos enables Suzuki couplings at C-8 without byproducts .
- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic attack at the 2-position over the 6-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
